molecular formula C10H9N3O2 B13863475 3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one

3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one

Cat. No.: B13863475
M. Wt: 203.20 g/mol
InChI Key: IPPMBJYALKIMFO-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one is a heterocyclic compound that features a pyridazinone ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxymethyl group and form the pyridazinone ring. One common method involves the condensation of 4-chloropyridine with hydrazine hydrate, followed by oxidation to form the pyridazinone ring. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity. Additionally, the pyridazinone ring can interact with hydrophobic pockets within the enzyme, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-1-pyridin-2-ylpyridazin-4-one
  • 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one
  • 3-(Hydroxymethyl)-1-pyridin-5-ylpyridazin-4-one

Uniqueness

3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hydroxymethyl group and the pyridazinone ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one

InChI

InChI=1S/C10H9N3O2/c14-7-9-10(15)3-6-13(12-9)8-1-4-11-5-2-8/h1-6,14H,7H2

InChI Key

IPPMBJYALKIMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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